acridin-3-amine
CAS No.: 581-29-3
Cat. No.: VC3833007
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 581-29-3 |
|---|---|
| Molecular Formula | C13H10N2 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | acridin-3-amine |
| Standard InChI | InChI=1S/C13H10N2/c14-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H,14H2 |
| Standard InChI Key | GHCKERHPOQWERJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N |
Introduction
Structural Characteristics
Molecular Architecture
Acridin-3-amine consists of a tricyclic aromatic system with an amino group (-NH) substituted at the third position of the acridine backbone (Figure 1). Its planar structure facilitates intercalation into nucleic acids, a property shared with other acridine derivatives . Key structural descriptors include:
Table 1: Molecular Properties of Acridin-3-Amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 194.23 g/mol | PubChem |
| CAS Number | 581-29-3 | PubChem |
| Density | 1.29 g/cm³ (predicted) | NIST |
Synthesis and Chemical Reactivity
Synthetic Routes
Acridin-3-amine is typically synthesized via:
-
Nitration-Reduction Pathway: Acridine undergoes nitration at the 3-position using nitric acid, followed by reduction with hydrogen gas or catalytic hydrogenation to yield the amine.
-
Bernthsen Acridine Synthesis: Condensation of diphenylamine with formic acid in the presence of zinc chloride produces acridine derivatives, which can be functionalized to introduce the amino group .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 3-Nitroacridine | Precursor for reduction | BenchChem |
| Diphenylamine | Starting material | Wikipedia |
Reactivity
The amino group at position 3 participates in electrophilic substitution reactions, enabling functionalization for drug design. For example, alkylation or acylation reactions modify its biological activity .
Biological Activity and Mechanisms
DNA Intercalation
Acridin-3-amine intercalates into DNA, disrupting replication and transcription. This mechanism underlies its cytotoxicity and potential as an anti-cancer agent . Studies on analogous acridines (e.g., 9-aminoacridine) show that planar structures enhance binding affinity to double-stranded DNA .
Table 3: Biological Activity of Acridin-3-Amine Derivatives
| Derivative | Target | IC | Reference |
|---|---|---|---|
| 3-Amino-9-thioacridine | Topo II | 0.3 µM | PMC |
| 3-Nitroacridine | DNA Polymerase | 1.2 µM | MDPI |
Applications in Photocatalysis and Materials Science
Photocatalytic Reactions
Recent advances highlight acridine derivatives as photocatalysts in decarboxylative amine synthesis. Acridin-3-amine’s electron-deficient aromatic system facilitates radical generation under visible light, enabling cross-coupling reactions with aldehydes and amines .
Fluorescence Imaging
The compound’s fluorescence properties (emission at 450–500 nm) make it suitable for nucleic acid staining in microscopy. Unlike acridine orange, acridin-3-amine exhibits lower phototoxicity, enhancing its utility in live-cell imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume